Oral Bioavailability Advantage of MMF Over Enteric-Coated Mycophenolate Sodium
Mycophenolate mofetil demonstrates a higher absolute oral bioavailability of the active moiety mycophenolic acid (MPA) compared to enteric-coated mycophenolate sodium. The absolute oral bioavailability of MPA following MMF administration ranges from 80.7% to 94%, whereas EC-MPS has an absolute bioavailability of approximately 72% [1]. This difference is critical for ensuring adequate MPA exposure in patients where consistent systemic drug levels are paramount.
| Evidence Dimension | Absolute Oral Bioavailability of MPA |
|---|---|
| Target Compound Data | 80.7% to 94% |
| Comparator Or Baseline | Enteric-coated mycophenolate sodium (EC-MPS): approximately 72% |
| Quantified Difference | MMF provides 8.7% to 22% higher absolute bioavailability |
| Conditions | Clinical pharmacokinetic review of solid organ transplant recipients |
Why This Matters
Higher bioavailability ensures more predictable MPA exposure with oral dosing, reducing the risk of sub-therapeutic levels and acute rejection.
- [1] Staatz CE, Tett SE. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. Clin Pharmacokinet. 2007;46(1):13-58. View Source
